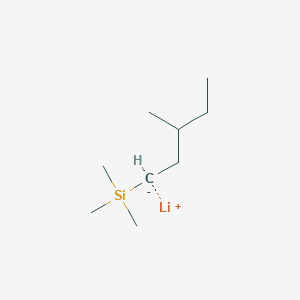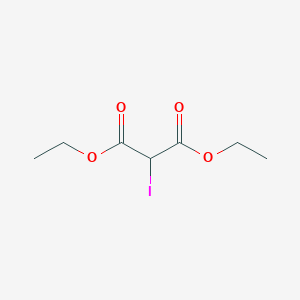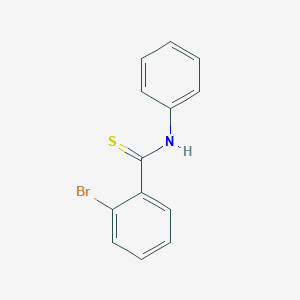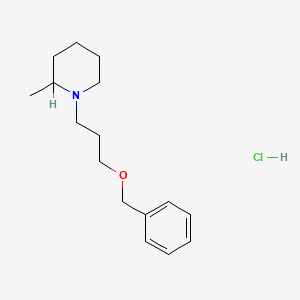
tert-Butyl 4-methyl-2-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-methyl-2-oxopentanoate: is an organic compound with the molecular formula C10H18O3. It is an ester derived from 4-methyl-2-oxopentanoic acid and tert-butanol. This compound is often used in organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 4-methyl-2-oxopentanoate can be synthesized through the esterification of 4-methyl-2-oxopentanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 4-methyl-2-oxopentanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 4-methyl-2-oxopentanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound is utilized in the development of drug candidates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed in the formulation of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-methyl-2-oxopentanoate involves its reactivity as an ester. In chemical reactions, the ester group can undergo hydrolysis, transesterification, or other transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-methyl-3-oxopentanoate
- Methyl 4-methyl-2-oxopentanoate
- Ethyl 4-methyl-2-oxopentanoate
Comparison: tert-Butyl 4-methyl-2-oxopentanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and stability to the molecule. This makes it less prone to hydrolysis compared to its methyl and ethyl counterparts. Additionally, the tert-butyl group can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Numéro CAS |
75716-87-9 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
tert-butyl 4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7H,6H2,1-5H3 |
Clé InChI |
IPRZICNDWOSMIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


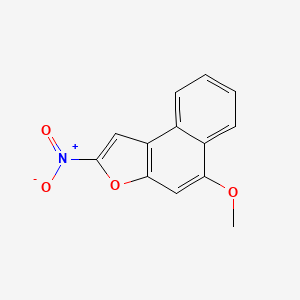
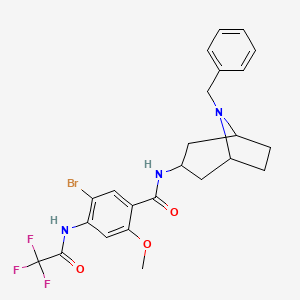

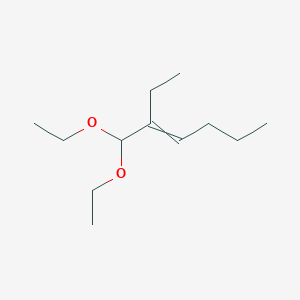
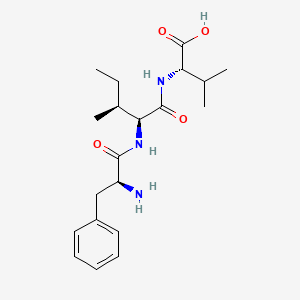
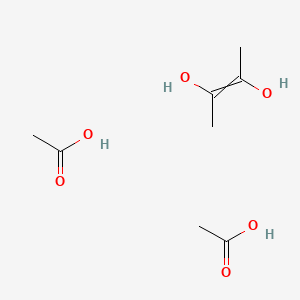
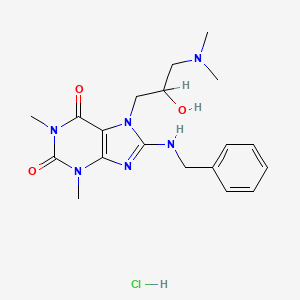
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide](/img/structure/B14437596.png)
![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)

